3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-15(13(2)27-21-12)8-9-17(23)20-16(14-6-4-3-5-7-14)10-22-18(24)11-26-19(22)25/h3-7,16H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXDCMMDBTZZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole oxides.
Reduction: Reduction reactions can target the oxazolidine ring, potentially converting it into a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazolidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of oxazolidinones have shown significant cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins.
- Case Studies : Research demonstrated that similar oxazolidinone derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
Antimicrobial Properties
The antimicrobial efficacy of compounds containing oxazole and oxazolidinone rings has been well documented. The target compound is expected to exhibit:
- Broad Spectrum Activity : It may be effective against both Gram-positive and Gram-negative bacteria.
- Case Studies : In vitro assays have shown that related compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens like Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and inhibit oxidative stress-related damage:
- Mechanism : The presence of electron-donating groups in the structure enhances its ability to neutralize reactive oxygen species (ROS).
- Research Findings : Studies indicate that oxazolidinone derivatives can significantly reduce oxidative stress markers in cellular models .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole and oxazolidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Backbone Flexibility vs.
Heterocyclic Diversity: Unlike propanil (dichlorophenyl) or isoxaben (isoxazole-benzamide), the target compound combines oxazole and oxazolidinone moieties, which may synergize to enhance metabolic stability or binding affinity .
Physicochemical and Pharmacokinetic Properties
While experimental data for the target compound are unavailable, predictions based on analogues suggest:
- LogP : Estimated ~2.5 (moderate lipophilicity due to aromatic and heterocyclic groups).
- Solubility: Limited aqueous solubility, typical of propanamides with bulky substituents.
- Stability: Oxazolidinone’s lactam ring may confer resistance to hydrolysis compared to esters or amides in simpler derivatives .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]propanamide is a synthetic organic molecule characterized by its complex structure, which includes an oxazole moiety and a propanamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.4 g/mol. The structural features include:
| Structural Feature | Description |
|---|---|
| Oxazole Ring | Contributes to biological activity through electron-withdrawing properties. |
| Propanamide Backbone | Provides stability and solubility in biological systems. |
| Dioxo-Oxazolidine | Enhances interaction with biological targets due to its functional groups. |
Biological Activity
Research indicates that compounds containing oxazole and related heterocycles often exhibit diverse biological activities. While specific studies on this exact compound may be limited, structural analogs suggest promising profiles in several areas:
Anticancer Activity
Compounds with similar structures have shown efficacy against various cancer cell lines. For instance:
- Cytotoxicity Studies : Analogous compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), demonstrating IC50 values in the low micromolar range .
Antimicrobial Properties
The presence of oxazole rings in related compounds has been linked to antimicrobial activity. Research has shown that derivatives can inhibit bacterial growth effectively:
- Mechanism : The oxazole moiety can interfere with bacterial protein synthesis or cell wall integrity .
Anti-inflammatory Effects
Some derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that similar compounds can downregulate TNF-alpha and IL-6 production .
The mechanisms through which this compound exerts its biological effects are likely multifaceted. Potential mechanisms include:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that mediate cellular responses.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting cell cycle progression.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a related oxazole-containing compound on various cancer cell lines, revealing significant growth inhibition with an IC50 value of 15 µM against MCF-7 cells .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a derivative featuring an oxazole ring, which demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
Q & A
Basic: What synthetic strategies are employed for constructing the 3,5-dimethyl-1,2-oxazole moiety in this compound?
Answer:
The 3,5-dimethyl-1,2-oxazole core is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate (N₂H₄·H₂O) can be used under reflux conditions with appropriate carbonyl precursors to form the oxazole ring. Reaction optimization may involve adjusting solvent polarity (e.g., methanol or ethanol) and reaction time (2–5 hours) to enhance yield and purity .
Advanced: How can competing side reactions during the coupling of oxazole and oxazolidinone units be minimized?
Answer:
To suppress side reactions (e.g., hydrolysis or dimerization), employ controlled stoichiometry of coupling agents (e.g., carbodiimides) and activate carboxylic acid groups using N-hydroxysuccinimide (NHS) esters. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. For robust optimization, apply Design of Experiments (DoE) principles to evaluate variables like temperature, solvent (DMF or DCM), and catalyst loading .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) stretches.
- NMR : ¹H NMR assigns protons (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.2–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and quaternary oxazole carbons.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How to resolve discrepancies in NMR integration ratios caused by dynamic processes?
Answer:
Dynamic effects (e.g., tautomerism or rotational barriers) can distort integration. Use variable-temperature NMR (VT-NMR) to slow exchange processes or 2D techniques (COSY, HSQC) to assign overlapping signals. For example, in oxazolidinone moieties, confirm hydrogen bonding or ring puckering via NOESY/ROESY correlations .
Basic: What crystallographic methods validate the molecular structure?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key steps:
- Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane).
- Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Refine using SHELXL to model bond lengths, angles, and thermal parameters. Validate with R-factor (<5%) and residual electron density maps .
Advanced: How to handle twinned crystals during X-ray diffraction analysis?
Answer:
Twinning complicates data integration. Use the TWIN command in SHELXL to model twin domains. Define the twin law (e.g., 180° rotation) and refine twin fractions. For high-resolution data, apply the HKLF 5 format to deconvolute overlapping reflections .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (polarity adjusted for compound solubility).
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials.
- HPLC : Apply reverse-phase C18 columns for high-purity isolation, monitoring at λ = 254 nm .
Advanced: How to design experiments for studying thermal stability under varying conditions?
Answer:
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min). Apply factorial design (DoE) to test variables:
- Temperature ranges (25–300°C).
- Atmospheric conditions (N₂ vs. O₂).
- Sample crystallinity (amorphous vs. crystalline).
Analyze degradation kinetics using the Kissinger or Flynn-Wall-Ozawa models .
Basic: How to confirm regiochemistry in the oxazole ring during synthesis?
Answer:
Regioselectivity is confirmed via NOE (Nuclear Overhauser Effect) experiments. For example, irradiating the methyl protons at C3 of the oxazole ring should show NOE correlations with adjacent protons on the phenyl or oxazolidinone groups. Alternatively, compare experimental ¹³C NMR shifts with DFT-calculated values .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?
Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices (electrophilicity/nucleophilicity).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich/depleted regions (e.g., oxazole C4 vs. oxazolidinone carbonyl).
- Transition State Modeling : Simulate reaction pathways (e.g., ring-opening of oxazolidinone under acidic conditions) using QM/MM methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
